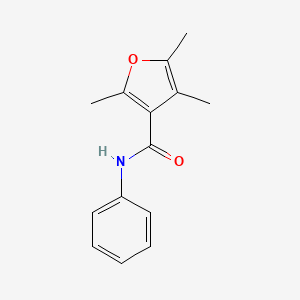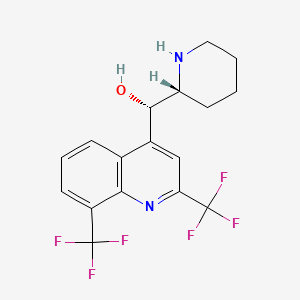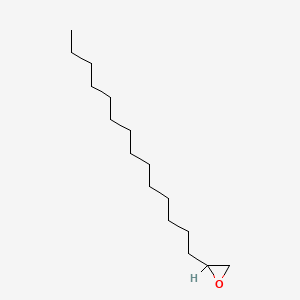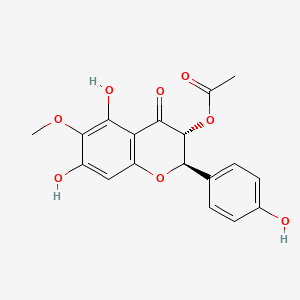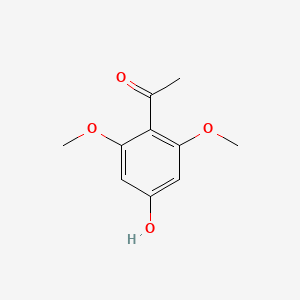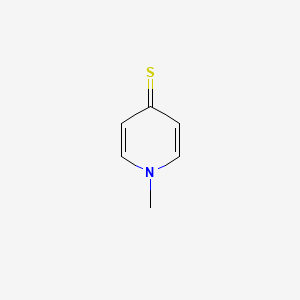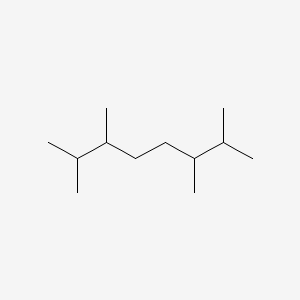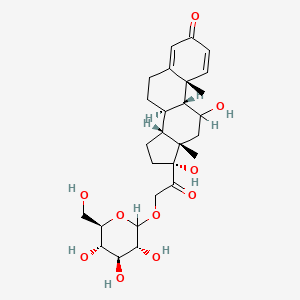
Prednisolone 21-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prednisolone 21-glucoside is a glucocorticoid derivative of prednisolone, a synthetic corticosteroid. It is known for its anti-inflammatory and immunosuppressive properties. This compound is used in various medical and scientific applications due to its ability to modulate immune responses and reduce inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of prednisolone 21-glucoside typically involves the glucosylation of prednisolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucosylation often employs glucosyltransferases, which transfer glucose from a donor molecule to prednisolone. Chemical methods may involve the use of glucosyl donors such as glucose pentaacetate in the presence of catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis. The process begins with the extraction of prednisolone, followed by its glucosylation using optimized reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Prednisolone 21-glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
Applications De Recherche Scientifique
Prednisolone 21-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucocorticoid metabolism and glucosylation reactions.
Biology: Researchers use it to investigate the effects of glucocorticoids on cellular processes and immune responses.
Medicine: It is explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: this compound is used in the development of new drug formulations and delivery systems.
Mécanisme D'action
Prednisolone 21-glucoside exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex, which translocates to the nucleus and interacts with DNA to modulate gene transcription. The compound upregulates the expression of anti-inflammatory proteins and represses pro-inflammatory proteins, leading to reduced inflammation and immune suppression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: The parent compound of prednisolone 21-glucoside, known for its potent anti-inflammatory effects.
Prednisone: A precursor to prednisolone, commonly used in the treatment of various inflammatory conditions.
Methylprednisolone: A synthetic glucocorticoid with similar properties but different pharmacokinetics.
Uniqueness
This compound is unique due to its glucosylated structure, which may enhance its solubility and bioavailability compared to its parent compound. This modification can potentially improve its therapeutic efficacy and reduce side effects.
Propriétés
Formule moléculaire |
C27H38O10 |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
(8R,9R,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H38O10/c1-25-7-5-14(29)9-13(25)3-4-15-16-6-8-27(35,26(16,2)10-17(30)20(15)25)19(31)12-36-24-23(34)22(33)21(32)18(11-28)37-24/h5,7,9,15-18,20-24,28,30,32-35H,3-4,6,8,10-12H2,1-2H3/t15-,16-,17?,18-,20+,21-,22+,23-,24?,25+,26+,27+/m1/s1 |
Clé InChI |
NGBXJGQRGMDPJB-DIHATNQGSA-N |
SMILES isomérique |
C[C@]12CC([C@@H]3[C@@H]([C@H]1CC[C@@]2(C(=O)COC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O |
SMILES canonique |
CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)CO)O)O)O)O)CCC5=CC(=O)C=CC35C)O |
Synonymes |
prednisolone 21 beta-D-glucoside prednisolone 21-glucoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


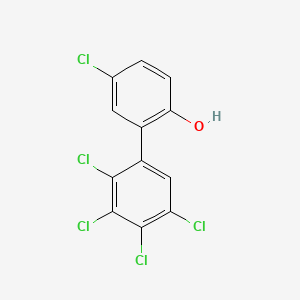
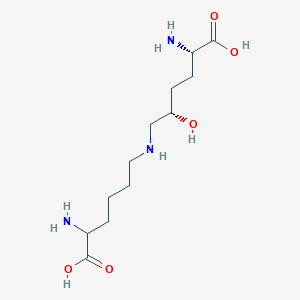
![(2R,4S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1204881.png)
